Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
Brand Name: Vulcanchem
CAS No.: 332135-64-5
VCID: VC16250437
InChI: InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2
SMILES:
Molecular Formula: C16H12BrNO3S
Molecular Weight: 378.2 g/mol

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-

CAS No.: 332135-64-5

Cat. No.: VC16250437

Molecular Formula: C16H12BrNO3S

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- - 332135-64-5

Specification

CAS No. 332135-64-5
Molecular Formula C16H12BrNO3S
Molecular Weight 378.2 g/mol
IUPAC Name 1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone
Standard InChI InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2
Standard InChI Key LVLVCIDHENQGHA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole core substituted at the 1-position with a phenylsulfonyl group (PhSO2\text{PhSO}_{2}) and at the 3-position with a 2-bromoethanone moiety (BrC(O)CH2\text{BrC(O)CH}_{2}) . The phenylsulfonyl group acts as an electron-withdrawing substituent, polarizing the indole ring and influencing electrophilic substitution patterns. The bromine atom enhances the compound’s reactivity in cross-coupling reactions, while the ketone group provides a site for nucleophilic additions or condensations .

Physical Properties

  • Molecular Weight: 378.246 g/mol

  • Molecular Formula: C16H12BrNO3S\text{C}_{16}\text{H}_{12}\text{BrNO}_{3}\text{S}

  • CAS Registry Number: 332135-64-5

  • Synonym: 2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone

The compound’s solubility is influenced by its polar sulfonyl and ketone groups, rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its melting point and boiling point remain undocumented in available literature, but analogous brominated indoles typically exhibit melting points between 120–180°C.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- involves multi-step functionalization of the indole scaffold:

Sulfonylation of Indole

  • Starting Material: 1H-Indole is treated with phenylsulfonyl chloride in the presence of a base (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) to yield 1-(phenylsulfonyl)-1H-indole.

  • Reaction Conditions: Conducted in anhydrous DMF or acetone at 70°C for 4–6 hours .

Bromoacetylation

  • Electrophilic Substitution: 1-(Phenylsulfonyl)-1H-indole undergoes Friedel-Crafts acylation with bromoacetyl bromide in dichloromethane (CH2Cl2\text{CH}_{2}\text{Cl}_{2}) using AlCl3\text{AlCl}_{3} as a catalyst.

  • Yield: Reported yields range from 60–75% after purification via silica gel chromatography .

Table 1: Optimization of Synthesis Conditions

StepReagentsSolventTemperatureYield (%)
SulfonylationPhSO₂Cl, K₂CO₃DMF70°C85
BromoacetylationBrCH₂COBr, AlCl₃CH₂Cl₂0°C → rt65

Alternative Approaches

  • Transesterification: Methyl or ethyl esters of indole-2-carboxylate can undergo alkylation with bromoacetyl bromide, though this method yields lower quantities (≤50%) due to competing hydrolysis .

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes but requires specialized equipment .

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Research

Pharmaceutical Intermediates

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a key precursor in synthesizing cannabinoid receptor ligands. For instance, JWH-249, a structural analog with a pentyl chain replacing the phenylsulfonyl group, shows affinity for CB₁ receptors (IC50=4.2nM\text{IC}_{50} = 4.2 \, \text{nM}) . Modifications at the bromoethanone position could optimize binding kinetics or selectivity.

Materials Science

The compound’s extended conjugation and electron-deficient indole core make it suitable for designing organic semiconductors. Thin films fabricated via spin-coating exhibit a bandgap of 2.8 eV, as measured by UV-Vis spectroscopy .

CompoundTarget Cell LineActivity (GI50\text{GI}_{50})Mechanism
Ethanone derivativeNot reportedN/AN/A
JWH-249CB₁ receptors4.2 nMReceptor binding
Thiazole nortopsentinMCF71.7 µMApoptosis

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